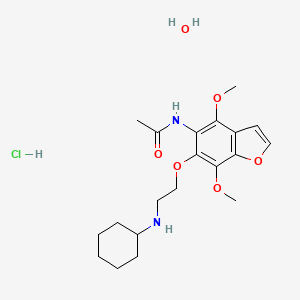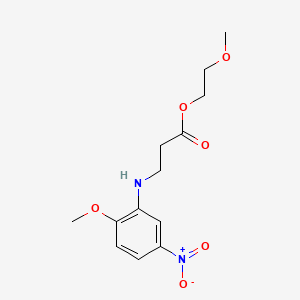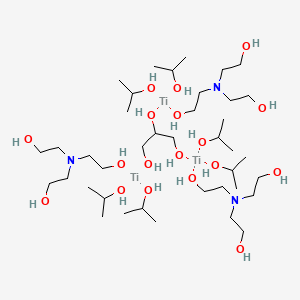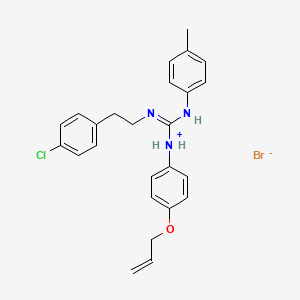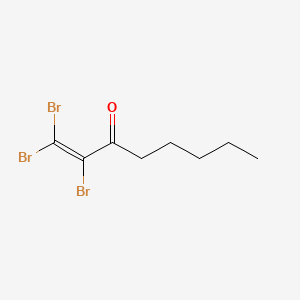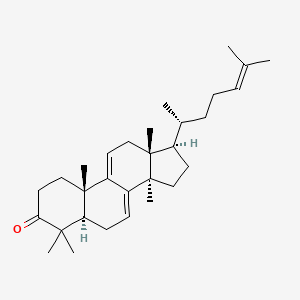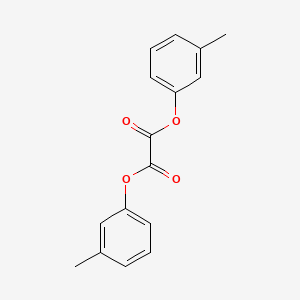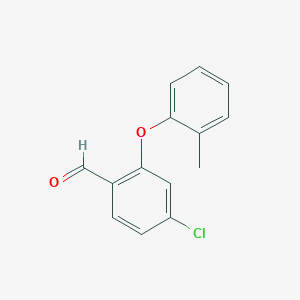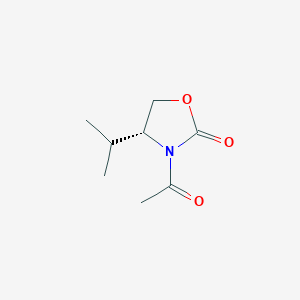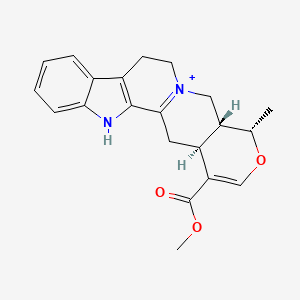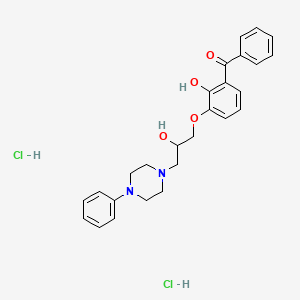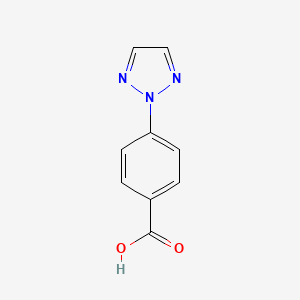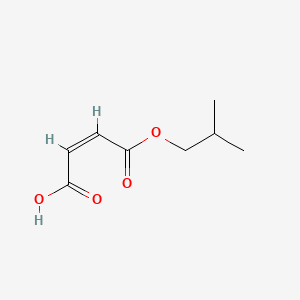
Maleic acid, monoisobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic acid, monoisobutyl ester is an organic compound derived from maleic acid and isobutanol. It is an ester, which means it is formed by the reaction between a carboxylic acid and an alcohol. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of maleic acid, monoisobutyl ester typically involves the esterification of maleic acid with isobutanol. This reaction can be catalyzed by acidic cation exchange resins such as Indion 225H and Amberlyst-15 . The reaction conditions include optimizing parameters like mole ratio, catalyst loading, molecular sieves, speed of agitation, and temperature to achieve maximum conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be carried out using similar esterification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their non-corrosive and eco-friendly nature, ease of separation, and no requirement for washing as with homogeneous acid catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Maleic acid, monoisobutyl ester can undergo various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester yields maleic acid and isobutanol.
Oxidation: The compound can be oxidized to form maleic anhydride.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid catalyst.
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products
Hydrolysis: Maleic acid and isobutanol.
Oxidation: Maleic anhydride.
Reduction: Corresponding alcohols and acids.
Aplicaciones Científicas De Investigación
Maleic acid, monoisobutyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemicals and polymers.
Biology: Employed in the study of esterification reactions and enzyme catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mecanismo De Acción
The mechanism of action of maleic acid, monoisobutyl ester involves its interaction with various molecular targets and pathways. The esterification reaction mechanism typically involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water . This process is catalyzed by acidic cation exchange resins, which facilitate the reaction by providing a suitable environment for the nucleophilic attack .
Comparación Con Compuestos Similares
Maleic acid, monoisobutyl ester can be compared with other esters derived from maleic acid, such as:
Dibutyl maleate: Used in the production of paints, adhesives, and copolymers.
Diethyl maleate: Employed as a plasticizer and in the synthesis of various chemicals.
Dimethyl maleate: Utilized in the production of polymers and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other maleic acid esters. Its applications in various industrial processes and scientific research highlight its versatility and importance.
Propiedades
Número CAS |
925-05-3 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3- |
Clave InChI |
UKXDHEBARGMWMO-ARJAWSKDSA-N |
SMILES isomérico |
CC(C)COC(=O)/C=C\C(=O)O |
SMILES canónico |
CC(C)COC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


